N-(2,3-DIMETHYLPHENYL)-N'-(3-PYRIDYLMETHYL)THIOUREA
Description
N-(2,3-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA is a thiourea derivative. Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. These compounds typically contain a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-5-3-7-14(12(11)2)18-15(19)17-10-13-6-4-8-16-9-13/h3-9H,10H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCFHMZRSKJICE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCC2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA can be achieved through the reaction of 2,3-dimethylaniline with 3-pyridylmethyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction is usually complete within a few hours, and the product can be purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of thiourea derivatives may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Thiourea derivatives, including N-(2,3-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA, can undergo various chemical reactions such as:
Oxidation: Thiourea compounds can be oxidized to form urea derivatives.
Reduction: Reduction of thiourea can lead to the formation of amines.
Substitution: Thiourea can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenated compounds or alkylating agents can be used for substitution reactions.
Major Products Formed
- Oxidation
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